Doxaprost
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
51953-95-8 |
|---|---|
Molecular Formula |
C21H36O4 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
7-[(1R,2R)-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid |
InChI |
InChI=1S/C21H36O4/c1-3-4-9-15-21(2,25)16-14-17-12-13-19(22)18(17)10-7-5-6-8-11-20(23)24/h14,16-18,25H,3-13,15H2,1-2H3,(H,23,24)/b16-14+/t17-,18-,21+/m1/s1 |
InChI Key |
KTEHTTNELUAQFC-AHRHGKHWSA-N |
SMILES |
CCCCCC(C)(C=CC1CCC(=O)C1CCCCCCC(=O)O)O |
Isomeric SMILES |
CCCCC[C@@](C)(/C=C/[C@H]1CCC(=O)[C@@H]1CCCCCCC(=O)O)O |
Canonical SMILES |
CCCCCC(C)(C=CC1CCC(=O)C1CCCCCCC(=O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AY-24559, Doxaprost |
Origin of Product |
United States |
Chemical Synthesis and Analog Development of Doxaprost
Established Synthetic Pathways for Doxaprost
This compound is chemically classified as a 15-methyl-11-deoxyprostaglandin E1 analog nih.govsci-hub.se. Early synthetic efforts for this compound involved the preparation of its racemic mixture, specifically (+/-)-15-methyl-11-deoxy PGE1, alongside its C-15-epimer nih.gov. These syntheses typically involve building the core prostaglandin (B15479496) structure and then attaching the necessary side chains.
Key Reaction Methodologies in this compound Synthesis
The synthesis of this compound, like many prostaglandin analogs, employs a range of established organic reactions. While the traditional Corey lactone intermediate has been a cornerstone in prostaglandin synthesis, novel approaches are also being explored that bypass its use nih.govarchive.org. Prominent reaction methodologies utilized in the synthesis of prostaglandins (B1171923), and by extension, this compound, include:
Wittig Reactions: These reactions are fundamental for the introduction of the characteristic side chains of prostaglandins, as seen in the synthesis of intermediates for PGE1 analogs like alprostadil (B1665725) archive.org.
Oxidation Reactions: Procedures such as Collins oxidation and Jones oxidation are critical for selectively introducing or modifying hydroxyl and carbonyl functionalities at specific positions within the prostaglandin scaffold archive.org.
Reduction Reactions: Various reduction methods, including zinc borohydride (B1222165) reduction and catalytic hydrogenation, are employed to control the saturation levels and stereochemistry of double bonds and carbonyl groups archive.org.
Esterification and Saponification: These are routinely used for the protection and deprotection of carboxylic acid and hydroxyl groups throughout the synthetic sequence archive.org.
Nef Reaction: In the context of this compound synthesis, the Nef reaction has been identified as a key step, typically used to convert a nitroalkane into a carbonyl compound chegg.com.
Stereochemical Control in this compound Synthesis
Achieving precise stereochemical control is crucial in prostaglandin synthesis due to the presence of multiple chiral centers and specific double bond geometries that dictate biological efficacy sci-hub.se. This compound, in its initial preparations, was noted to be conformationally undefined at the C-15 position, suggesting it might have been a mixture of R and S isomers theswissbay.chresearch-solution.com. Strategies to ensure high stereoselectivity in prostaglandin synthesis include:
Enantioselective Introduction of the Cyclopentane (B165970) Core: Highly enantioselective methods are utilized to construct the chiral five-membered ring that forms the central scaffold of prostaglandins nih.govresearchgate.net.
Asymmetric Hydrogenation: This technique is effective for installing critical chiral centers on the prostaglandin structure with high enantiomeric excess researchgate.net.
Reactions on Cyclic Substrates: Employing bicyclic structures as intermediates is a classic approach to exert stereochemical control in the prostaglandin field archive.org.
Epoxide Opening: While some methods, such as Fried's approach involving epoxide displacement with dialkylalkynylalanes, have been used, they may present challenges in achieving complete stereospecificity during the epoxide opening step sci-hub.se.
The ultimate goal of these controlled syntheses is to produce compounds with high enantiomeric purity, mirroring the success seen in the synthesis of antiglaucoma prostaglandin F2α analogs, which can be prepared with greater than 99% enantiomeric excess researchgate.net.
Design and Synthesis of this compound Analogs and Derivatives
The ongoing research into this compound analogs and derivatives aims to refine their pharmacological profiles, enhance chemical stability, and achieve greater tissue specificity archive.orgrsc.org. This compound itself is a synthetic analog of PGE1 ontosight.aigenome.jpsci-hub.se. Other notable prostaglandin analogs include 15-methyl-PGE2 analogs, such as arbaprostil, and 16,16-dimethyl-PGE2, which have been investigated for their diverse biological activities sci-hub.segoogle.com.
The synthesis of these analogs often involves strategic modifications to the prostaglandin's side chains or its cyclopentane ring. Reviews on the synthesis of therapeutically useful prostaglandin and prostacyclin analogs highlight various approaches for their preparation, emphasizing the continuous evolution of synthetic methodologies in this field acs.org.
Novel Synthetic Strategies for Prostaglandin Analogues
Recent innovations in synthetic chemistry have led to the development of novel and more efficient strategies for the preparation of prostaglandin and prostacyclin analogs, often diverging from conventional routes nih.govrsc.org. These advancements are driven by the demand for more practical and cost-effective access to these compounds, given their broad spectrum of biological activities and therapeutic potential nih.govrsc.org.
Key novel synthetic strategies include:
Chemoenzymatic Synthesis: This approach integrates chemical transformations with enzymatic catalysis, enabling concise and scalable syntheses of various prostaglandins. For instance, a chemoenzymatic method has facilitated the synthesis of prostaglandin F2α in five steps on a 10-gram scale, often utilizing a bromohydrin intermediate that functions as a radical equivalent of Corey lactone nih.gov.
Metathesis Reactions: Metal-catalyzed metathesis reactions, particularly cross-metathesis, are emerging as versatile strategies for synthesizing prostaglandin and prostacyclin analogs and their intermediates acs.orggoogle.com. This includes the synthesis of prostaglandin intermediates from lactones via metathesis google.com.
Organocatalytic Chemistry: The application of efficient organocatalytic methods has streamlined prostaglandin synthesis, reducing the number of steps required. An example is the organocatalytic aldol (B89426) reaction, which can convert succinaldehyde (B1195056) into a crucial bicyclic enal intermediate for the synthesis of antiglaucoma PGF2α analogs researchgate.net.
Julia-Lythgoe Olefination: This reaction has been successfully applied in the convergent synthesis of prostaglandin F2α analogs such as tafluprost, latanoprost, travoprost, and bimatoprost, utilizing a prostaglandin phenylsulfone intermediate researchgate.net.
These contemporary synthetic strategies aim to enhance the purity of the final products, reduce manufacturing expenses, and offer flexible routes for the creation of a wide array of prostaglandin analogs tailored for specific therapeutic applications nih.govresearchgate.netrsc.org.
Molecular and Cellular Mechanisms of Action of Doxaprost
Doxaprost Interactions with Prostaglandin (B15479496) Receptors
Prostaglandins (B1171923) mediate their effects by binding to and activating specific G-protein coupled receptors (GPCRs) located on cell membranes. fishersci.nonih.gov There are several classes of prostaglandin receptors, including the E-prostanoid (EP) receptors (EP1, EP2, EP3, EP4), prostacyclin (IP) receptors, thromboxane (B8750289) (TP) receptors, and prostaglandin D (DP) and F (FP) receptors. nih.govuni.luresearchgate.net this compound, being a prostaglandin E1 (PGE1) analog, is understood to primarily interact with EP receptors. lipidmaps.org
This compound exhibits significant potency, demonstrating 73 times greater potency than (+/-) 11-deoxy PGE1 via the aerosol route and 32 times greater potency via the intravenous route, along with a longer duration of effect. zhanggroup.org While specific detailed binding affinities (e.g., Ki or IC50 values) of this compound for individual EP receptor subtypes (EP1, EP2, EP3, EP4) are not extensively documented in broad public literature, its classification as a PGE1 analog strongly suggests its primary targets are the EP receptors, which are known to bind PGE1 and PGE2. uni.lu The specificity of prostaglandin binding to their respective receptors is influenced by the structural characteristics of the prostaglandin molecule, with different moieties determining receptor selectivity.
As a prostaglandin receptor agonist, this compound activates these receptors, initiating downstream cellular responses. nih.gov The agonistic activity of this compound at EP receptors would lead to the activation of various intracellular signaling cascades, consistent with the known mechanisms of action for PGE1 and PGE2.
Downstream Signaling Pathway Modulation by this compound
The activation of prostaglandin receptors by agonists like this compound triggers a cascade of intracellular signaling events. Prostaglandin receptors, being GPCRs, typically couple to different G proteins, leading to diverse cellular outcomes. fishersci.nonih.gov
For instance, activation of the EP1 receptor mobilizes the Gq alpha subunit (Gαq/11)-G beta-gamma complex. This, in turn, stimulates the Phosphoinositide 3-kinase (PI3K) pathway, leading to an increase in cellular cytosolic Ca2+ levels. This rise in intracellular calcium regulates various Ca2+-sensitive cell signaling pathways, including those that promote the activation of certain protein kinase C (PKC) isoforms. Additionally, EP1 receptor activation stimulates ERK, p38 mitogen-activated protein kinases (MAPK), and CREB pathways, which contribute to cellular functional responses. uni.lu
Conversely, EP2 receptor activation is known to stimulate adenylate cyclase activity, resulting in an elevation of intracellular cyclic AMP (cAMP) levels. Increased cAMP then activates protein kinase A (PKA), which can phosphorylate various downstream targets, modulating cellular processes. fishersci.no
The specific downstream signaling pathways modulated by this compound would depend on the particular prostaglandin receptors it preferentially activates and the cellular context. However, given its nature as a prostaglandin agonist, it is expected to influence pathways involving cAMP, phosphatidylinositol signaling, and intracellular calcium mobilization. fishersci.no
Table 1: General Downstream Signaling Pathways Activated by Prostaglandin Receptors
| Receptor Type | G-Protein Coupling | Key Downstream Pathways Activated |
| EP1 | Gq/11 | PI3K, Ca2+ mobilization, PKC, ERK, p38 MAPK, CREB uni.lu |
| EP2 | Gs | Adenylate Cyclase, cAMP, PKA |
| IP | Gs | Adenylate Cyclase, cAMP, PKA researchgate.net |
| TP | Gq, G12/G13, Gs | Rho GTPases, Adenylate Cyclase, cAMP, PKA, Phospholipase C, IP3, Ca2+ mobilization, PKC, MAPK nih.gov |
| DP | Gs | Adenylate Cyclase, cAMP, Ca2+ nih.gov |
| FP | Gq | Phospholipase C, Ca2+ mobilization, PKC researchgate.net |
This compound's Influence on Cellular and Biochemical Processes
This compound's agonistic activity at prostaglandin receptors translates into its influence on various cellular and biochemical processes, which form the basis of its potential therapeutic applications. nih.gov
Prostaglandins play critical roles in both the initiation and resolution of inflammation. nih.govfishersci.nonih.gov The inflammatory response is typically accompanied by the release of prostaglandins, predominantly PGE2 and PGI2. fishersci.no By acting as a prostaglandin agonist, this compound can modulate these inflammatory cascades. For instance, PGE2 and PGI2 are known to be powerful vasodilators and can influence various aspects of the inflammatory response. fishersci.no The precise mechanisms by which this compound regulates inflammatory pathways would involve the specific EP receptor subtypes it activates and the subsequent modulation of pro-inflammatory mediators and cellular responses.
This compound's potential in cardiovascular diseases is linked to its effects on blood vessels and platelet aggregation. nih.gov Prostaglandins are crucial regulators of cardiovascular function. For example, Prostaglandin I2 (PGI2) is a potent vasodilator and a strong inhibitor of platelet aggregation. fishersci.noresearchgate.net In contrast, Thromboxane A2 (TXA2) is a potent vasoconstrictor and inducer of platelet aggregation. By activating prostaglandin receptors, this compound can influence the delicate balance between pro- and anti-aggregatory signals and modulate vascular tone, potentially contributing to its effects on blood pressure regulation and prevention of thrombotic events. nih.govfishersci.no
Table 2: Key Prostanoids and Their Cardiovascular/Platelet Effects
| Prostanoid | Primary Cardiovascular Effect | Primary Platelet Effect |
| PGE2 | Vasodilation (most vascular beds) fishersci.no | Inconsistent effects fishersci.no |
| PGI2 | Uniformly Vasodilatory, Potent Hypotensive fishersci.no | Potent inhibitor of platelet aggregation fishersci.noresearchgate.net |
| TXA2 | Potent Vasoconstrictor | Potent inducer of platelet aggregation |
Preclinical Investigation of Doxaprost in Experimental Models
In Vitro Pharmacological Characterization of Doxaprost
In vitro characterization indicates that this compound functions as a bronchodilator. nih.gov This classification aligns with its identity as a prostaglandin (B15479496) E1 (PGE1) analog, suggesting a potential role in modulating pathways associated with prostaglandin activity. nih.gov Further detailed in vitro pharmacological data, such as specific receptor binding affinities or comprehensive enzymatic interactions beyond its classification as a PGE1 analog, were not extensively detailed in the current literature.
In Vivo Studies of this compound in Animal Models
While this compound is recognized for its bronchodilator properties, specific in vivo studies directly evaluating its effects on respiratory or cardiovascular systems in animal models were not prominently detailed in the available research. However, its presence and modulation as a metabolite have been observed in studies investigating neuropathic pain. nih.govwikipedia.orguni-goettingen.de
Respiratory System Pharmacology in Animal Models
This compound is classified as a bronchodilator. nih.gov However, comprehensive in vivo studies specifically detailing the direct pharmacological effects of this compound on the respiratory system in animal models, such as its impact on airway resistance or lung compliance, were not identified within the scope of this review. Research on respiratory mechanics in animal models often employs various drug categories, including bronchodilators, to assess their impact on the respiratory system. thegoodscentscompany.comuni.luchem960.com
Cardiovascular System Modulation in Animal Models
Direct in vivo investigations focusing on the cardiovascular system modulation by this compound in animal models were not extensively reported in the reviewed literature. Animal models are widely utilized to understand cardiovascular diseases and evaluate therapeutic strategies, including the study of various receptor activations and their downstream effects on the cardiovascular network. thegoodscentscompany.com However, specific findings pertaining to this compound's direct impact on cardiovascular parameters were not detailed.
Investigation of this compound in Neuropathic Pain Animal Models
In the context of neuropathic pain, this compound has been observed as a fecal metabolite whose levels are modulated by certain interventions in animal models. Specifically, in female rats subjected to a spinal nerve ligation (SNL) model of neuropathic pain, supplementation with gingerol-enriched ginger (GEG) resulted in a decrease in this compound levels within fecal metabolite profiles. nih.govwikipedia.orguni-goettingen.de This suggests that this compound is a component of the metabolic landscape influenced by pain and its modulation, rather than being directly investigated as a therapeutic agent for pain itself in these studies.
Studies in neuropathic pain animal models have explored the effects of interventions, such as gingerol-enriched ginger (GEG) supplementation, on central nervous system gene expression, particularly in the amygdala. These investigations have revealed alterations in the expression of numerous neuropathology-related genes. For instance, in SNL rats, GEG treatment led to the upregulation of nine genes including APC, CCNH, EFNA5, GRN, HEXB, ITPR1, PCSK2, TAF9, and WFS1, and the downregulation of three genes: AVP, C4A, and TSPO. nih.govwikipedia.orguni-goettingen.de While this compound's levels were observed to be modulated by GEG treatment, its direct role in influencing these specific gene expression changes in the amygdala was not explicitly established, rather it was a co-occurring metabolic change.
Table 1: Select Gene Expression Changes in Amygdala in Neuropathic Pain Models with GEG Treatment
| Gene Name | Effect of GEG Treatment in SNL Rats nih.govwikipedia.orguni-goettingen.de |
| APC | Upregulated |
| CCNH | Upregulated |
| EFNA5 | Upregulated |
| GRN | Upregulated |
| HEXB | Upregulated |
| ITPR1 | Upregulated |
| PCSK2 | Upregulated |
| TAF9 | Upregulated |
| WFS1 | Upregulated |
| AVP | Downregulated |
| C4A | Downregulated |
| TSPO | Downregulated |
Research in female rats with neuropathic pain has demonstrated that interventions, such as gingerol-enriched ginger (GEG) supplementation, can modulate both gut microbiota composition and fecal metabolite profiles. nih.govwikipedia.orguni-goettingen.de In these studies, GEG treatment resulted in decreased diversity of the gut microbiome compared to untreated SNL rats. Phyla such as Bacteroidota, Proteobacteria, and Verrucomicrobiota, which were decreased in SNL models, showed increased abundance with GEG treatment (e.g., Rikenella, Alistipes, Muribaculaceae, Odoribacter within Bacteroidota; UBA1819, Ruminococcaceae, Oscillospiraceae, Roseburia within Firmicutes; and Victivallis within Verrucomicrobiota). nih.govwikipedia.org
Concurrently, GEG treatment significantly altered fecal metabolite profiles. This compound was identified as one of the hydrophilic metabolites whose levels were lower in the GEG-treated groups compared to the untreated neuropathic pain group. nih.govwikipedia.orguni-goettingen.de This indicates that this compound's presence in the fecal metabolome is responsive to interventions impacting neuropathic pain and gut health. Other modulated hydrophilic metabolites included increased levels of val-glu, urocanic acid, oxazolidinone, L-threonine, L-norleucine, indole, imino-tryptophan, 2,3-octadiene-5,7-diyn-1-ol, and (2E)-3-(3-hydroxyphenyl) acrylaldehyde, and decreased levels of xanthine, N-acetylmuramic acid, adenine, and 1-myristoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine. nih.govwikipedia.orguni-goettingen.de
Table 2: Modulation of Fecal Metabolite Profiles by GEG Treatment in Neuropathic Pain Models
| Metabolite | Effect of GEG Treatment in SNL Rats nih.govwikipedia.orguni-goettingen.de |
| Val-glu | Higher levels |
| Urocanic acid | Higher levels |
| Oxazolidinone | Higher levels |
| L-threonine | Higher levels |
| L-norleucine | Higher levels |
| Indole | Higher levels |
| Imino-tryptophan | Higher levels |
| 2,3-octadiene-5,7-diyn-1-ol | Higher levels |
| (2E)-3-(3-hydroxyphenyl) acrylaldehyde | Higher levels |
| Methylmalonic acid | Higher levels |
| Metaphosphoric acid | Higher levels |
| This compound | Lower levels |
| Xanthine | Lower levels |
| N-acetylmuramic acid | Lower levels |
| Adenine | Lower levels |
| 1-myristoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine | Lower levels |
Other Systemic Effects in Preclinical Animal Models
Beyond its primary bronchodilator activity, preclinical studies have identified other systemic effects of this compound. One notable observation in guinea pigs was a decrease in mean arterial blood pressure following intravenous (i.v.) administration of this compound. However, this hypotensive effect was not observed when this compound was administered via aerosol in either guinea pigs or cats, suggesting a route-dependent systemic impact umich.edu.
Methodological Considerations and Challenges in Animal Model Selection
The selection of appropriate animal models for preclinical investigation is crucial for accurately predicting a compound's effects in humans. While general challenges in animal model selection exist across drug development, such as interspecies biological differences, the difficulty in accurately mirroring human disease pathogenesis, and the extrapolation of results to the human population, specific methodological considerations or challenges uniquely associated with the preclinical study of this compound were not explicitly detailed in the reviewed literature. General limitations of animal models include their often poor predictability for human toxicities and efficacy, as well as variations in drug metabolism, organ function, and immune responses between species frontiersin.orgpharmafeatures.comnih.govwikidoc.orgstagebio.comnih.govnih.govwikidoc.orgmdpi.comphysiology.orgmdpi.com. However, no particular challenges or considerations specific to this compound's preclinical development were identified.
Detailed Research Findings
Preclinical research has demonstrated this compound's efficacy as a bronchodilator and its comparative potency against related compounds.
Bronchodilator Activity: In anesthetized guinea pigs, this compound effectively inhibited bronchoconstriction induced by histamine. Furthermore, in cats with induced 5HT tone, this compound was observed to decrease pulmonary resistance umich.edu.
Potency and Duration of Effect: A comparative study evaluating this compound against (+/-) 11-deoxy prostaglandin E1 revealed significant differences in potency and duration of effect. This compound exhibited considerably higher potency in inhibiting histamine-induced bronchoconstriction in guinea pigs. Specifically, this compound was found to be 73 times more potent when administered via the aerosol route and 32 times more potent when administered intravenously, compared to (+/-) 11-deoxy prostaglandin E1. Additionally, this compound demonstrated a longer duration of effect in these in vivo models umich.edu.
In in vitro experiments using isolated guinea pig tracheal strips, both this compound and (+/-) 11-deoxy prostaglandin E1 induced relaxation when tone was established with carbachol. Notably, there was no observed difference in potency between the two compounds in these in vitro settings. The enhanced in vivo activity of this compound, the 15-methyl analogue, is consistent with a reduced susceptibility to enzyme inactivation, which contributes to its prolonged effect umich.edu.
Table 1: Comparative Bronchodilator Potency in Guinea Pigs
| Compound | Route of Administration | Relative Potency (vs. (+/-) 11-deoxy PGE1) |
| This compound | Aerosol | 73 times more potent |
| This compound | Intravenous (i.v.) | 32 times more potent |
Structure Activity Relationship Sar and Theoretical Studies of Doxaprost
Doxaprost Structure-Activity Relationship Analysis
The biological activity of this compound is intrinsically linked to its chemical structure, with specific moieties playing critical roles in its efficacy and pharmacokinetic profile.
Influence of Specific Chemical Moieties on Biological Activity
This compound is characterized as a 15-methyl analogue of (±) 11-deoxy prostaglandin (B15479496) E1 uni.lu. The introduction of a methyl group at the C-15 position of the prostaglandin skeleton is a key structural modification that significantly influences its biological activity, particularly its in vivo potency and duration of action uni.lu.
Research has demonstrated that this compound exhibits substantially greater bronchodilator activity in vivo compared to its non-methylated counterpart, (±) 11-deoxy prostaglandin E1 uni.lu. For instance, this compound was found to be 73 times more potent by aerosol and 32 times more potent by intravenous routes in inhibiting histamine-induced bronchoconstriction in anesthetized guinea pigs uni.lu. This enhanced in vivo activity is coupled with a longer duration of effect uni.lu. This increased in vivo efficacy, despite similar in vitro potency on isolated guinea pig tracheal strips, suggests that the 15-methyl moiety primarily contributes to improved pharmacokinetic stability by conferring protection against enzymatic inactivation uni.lu. The presence of a methyl group at C-15, sharing the position with the labile hydroxyl group, is a known strategy in prostaglandin chemistry to prevent rapid metabolic degradation mims.com.
Comparative SAR with Related Prostaglandin Analogs
Comparative SAR studies highlight the importance of the 15-methyl substitution in this compound. When directly compared to (±) 11-deoxy prostaglandin E1, this compound showed a marked difference in in vivo activity but not in vitro uni.lu. Both compounds were effective in relaxing isolated guinea pig tracheal strips when tone was induced by carbachol, with no significant difference in their potencies in this in vitro setting uni.lu. This observation reinforces the hypothesis that the 15-methyl group's primary role is to enhance in vivo stability rather than directly altering receptor binding affinity uni.lu.
Beyond bronchodilation, both this compound and (±) 11-deoxy prostaglandin E1 demonstrated a decrease in pulmonary resistance in cats uni.lu. Intravenous administration of both compounds in guinea pigs also resulted in a fall in mean arterial blood pressure, an effect not observed after aerosol administration uni.lu.
The strategy of introducing methyl groups to protect labile hydroxyl functionalities is a common theme across various prostaglandin analogs to improve their metabolic stability and duration of action mims.com. Examples include gemeprost, which features two methyl groups at the C-16 position for similar protective purposes mims.com. This comparative analysis underscores how subtle structural modifications, such as the 15-methyl group in this compound, can lead to significant improvements in the pharmacological profile of prostaglandin derivatives by influencing their metabolic fate.
The following table summarizes key comparative findings:
Table 1: Comparative Bronchodilator Activity of this compound and (±) 11-Deoxy Prostaglandin E1 (Presented in Markdown)
| Compound | In Vivo Potency (vs. (±) 11-Deoxy PGE1) | In Vivo Duration of Effect | In Vitro Potency (Isolated Tracheal Strip) | Proposed Mechanism for In Vivo Enhancement |
| This compound | 73x (aerosol), 32x (i.v.) more potent uni.lu | Longer uni.lu | No significant difference uni.lu | Lack of enzyme inactivation uni.lu |
| (±) 11-Deoxy Prostaglandin E1 | Reference compound uni.lu | Shorter uni.lu | Reference compound uni.lu | Susceptible to enzyme inactivation uni.lu |
Computational Chemistry Approaches for this compound
Computational chemistry plays an increasingly vital role in drug discovery and development, offering powerful tools to predict and understand the interactions of chemical compounds with biological targets.
Molecular Docking and Dynamics Simulations
Molecular docking is a widely utilized computational technique that predicts the preferred orientation of a ligand (such as this compound) when bound to a receptor protein, thereby estimating the binding affinity between the two molecules. This approach is fundamental in structure-based drug design (SBDD) for the virtual screening of large libraries of compounds to identify potential lead molecules. Molecular docking provides insights into the specific interactions, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions, that contribute to ligand-receptor binding.
Molecular dynamics (MD) simulations complement docking studies by providing a dynamic view of the ligand-receptor complex. While docking provides a static snapshot of the binding pose, MD simulations allow researchers to observe the conformational changes of both the ligand and the protein over time, assess the stability of the binding interactions, and explore the flexibility of the binding site. These simulations are crucial for validating docking results and gaining a more comprehensive understanding of the molecular mechanisms underlying drug action. Although specific published molecular docking and dynamics studies focusing solely on this compound were not detailed in the provided information, these methods are broadly applied to prostaglandin analogs and other drug candidates to rationalize their binding and stability.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that establishes mathematical relationships between the physicochemical properties of chemical compounds and their observed biological activities. The core principle of QSAR is that the biological activity of a molecule is a function of its structure and properties mims.com.
QSAR models typically involve calculating various molecular descriptors (e.g., electronic, steric, hydrophobic, topological properties) for a set of compounds with known biological activities. These descriptors are then correlated with the biological data using statistical methods to build predictive models. Such models can be used to predict the activity of new or untested compounds, guide the synthesis of more potent or selective analogs, and define the optimal physicochemical and structural requirements for desired biological effects mims.com. QSAR methods, despite some limitations, are valuable tools in medicinal chemistry for understanding and optimizing the activity of drug series, including prostaglandin derivatives.
Compound Names and PubChem CIDs
The following table lists the chemical compounds mentioned in this article along with their corresponding PubChem Compound Identifiers (CIDs).
Analytical Methodologies in Doxaprost Research
Advanced Chromatographic and Spectrometric Techniques for Doxaprost Analysis
Advanced chromatographic and spectrometric techniques are indispensable for the precise analysis of chemical compounds such as this compound. These methods offer high sensitivity, selectivity, and resolution, enabling the separation and detection of this compound even in complex biological matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): LC-MS/MS is a widely used technique for the analysis of drugs and their metabolites due to its ability to combine the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry nih.gov. While specific studies detailing this compound analysis using UPLC-MS/MS were not extensively detailed in the provided search results, similar advanced techniques have been employed for related compounds like doxazosine in human plasma, demonstrating the capability for rapid, sensitive, and selective detection nih.gov. These methods typically involve liquid-liquid extraction for sample preparation and multiple reaction monitoring (MRM) for detection, offering high reproducibility and low detection limits nih.gov.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique, particularly suitable for volatile or derivatizable compounds. It is frequently used in metabolomics for the separation and identification of a wide range of metabolites nih.govresearchgate.net.
Spectrometric Techniques: Beyond mass spectrometry, other spectrometric techniques are broadly applied in chemical analysis. These can include UV-Vis spectrophotometry or fluorescence spectroscopy, depending on the inherent properties of this compound or its derivatives researchgate.net.
These techniques are critical for isolating this compound from complex samples and providing detailed structural information and quantitative data.
Metabolomics Approaches in this compound Research
Metabolomics, the large-scale study of small molecules (metabolites) within biological systems, offers a comprehensive view of cellular processes and responses to various stimuli, including drug exposure. This compound has been mentioned as a detected metabolite in several metabolomics studies, indicating its presence and potential relevance in biological contexts dntb.gov.uaresearchgate.netresearchgate.netmdpi.comresearchgate.net.
Targeted metabolomics focuses on the quantitative analysis of a predefined set of metabolites or specific biochemical pathways. This approach is hypothesis-driven and aims to precisely measure metabolites known or suspected to be involved in a particular biological process or drug mechanism. For this compound, a targeted metabolomics approach would involve:
Identification of Specific Pathways: If this compound's mechanism of action or degradation pathways were to be investigated, targeted metabolomics could focus on prostaglandin (B15479496) metabolism, lipid pathways, or other biochemical routes where this compound or its derivatives are expected to play a role. For instance, studies on drug resistance have utilized targeted metabolomics to investigate specific pathways like arginine and proline metabolism, and glutathione (B108866) metabolism nih.govmdpi.com.
Quantitative Analysis: This involves using highly sensitive and selective analytical platforms, often LC-MS/MS, to quantify specific this compound metabolites or pathway intermediates. This allows for precise measurement of changes in metabolite concentrations under different conditions. For example, targeted metabolomics has been used to identify proline as a major osmolyte, demonstrating its utility in quantifying specific metabolites related to physiological adaptations nih.gov.
While this compound has been identified in broader metabolomics screens dntb.gov.uaresearchgate.netresearchgate.netmdpi.comresearchgate.net, detailed research specifically employing targeted metabolomics to delineate this compound-related biochemical pathways was not found in the provided snippets. Such studies would be crucial for understanding its specific metabolic fate and effects.
Non-targeted metabolomics, also known as global metabolic profiling, aims to detect and identify as many metabolites as possible within a biological sample without prior bias towards specific compounds or pathways miljodirektoratet.nonih.gov. This untargeted approach is particularly valuable for discovering novel biomarkers, unexpected metabolic changes, or previously unknown drug effects.
For this compound research, non-targeted metabolomics could:
Reveal Broad Metabolic Impacts: By analyzing the entire detectable metabolome before and after this compound exposure, researchers could identify widespread metabolic perturbations, offering insights into its systemic effects researchgate.netnih.gov.
Discover Novel Metabolites or Biomarkers: This approach can lead to the discovery of previously uncharacterized this compound metabolites or biomarkers that correlate with its presence or activity, even if their involvement was not initially hypothesized miljodirektoratet.nonih.gov.
Identify Perturbed Pathways: Advanced bioinformatics tools are used to analyze the vast datasets generated by non-targeted metabolomics, identifying significantly altered metabolites and mapping them to affected biochemical pathways researchgate.netresearchgate.net.
Non-targeted metabolomics typically employs techniques like LC-MS or GC-MS, coupled with sophisticated data processing and statistical analysis to handle the complexity of the generated data researchgate.netnih.gov. While this compound has been listed among compounds identified in non-targeted metabolomics studies dntb.gov.uaresearchgate.netresearchgate.netmdpi.comresearchgate.net, specific research detailing the global metabolic profiling induced by this compound was not provided.
Integration of Multi-Omics Data for Comprehensive Biochemical Insights
The integration of multi-omics data involves combining information from different 'omics' technologies, such as genomics, transcriptomics, proteomics, and metabolomics, to provide a holistic and comprehensive understanding of biological systems nih.govnih.gov. This systems biology approach moves beyond single-layer analyses to reveal complex interactions and regulatory networks.
For this compound research, the integration of multi-omics data could potentially:
Elucidate Mechanisms of Action: By correlating changes in gene expression (transcriptomics), protein abundance (proteomics), and metabolite profiles (metabolomics) in response to this compound, researchers could gain a deeper understanding of its molecular mechanisms, including how it interacts with cellular pathways and influences gene regulation nih.govnih.govmedrxiv.orgmedrxiv.org.
Identify Biomarkers and Therapeutic Targets: Integrated multi-omics analysis can help identify robust biomarkers for this compound's efficacy or potential off-target effects, and even uncover novel therapeutic targets by revealing interconnected biological processes nih.govnih.gov.
Provide a Systems-Level View: This approach allows for a more complete picture of this compound's impact on the entire biological system, considering the interplay between different molecular layers rather than isolated effects nih.govnih.gov.
While the concept of multi-omics integration is well-established and its utility in precision medicine and understanding complex biological processes is recognized nih.govmedrxiv.org, specific studies detailing the integration of multi-omics data for this compound research were not found in the provided search results. Such an approach would be highly beneficial for a comprehensive understanding of this compound's biological role and effects.
Future Directions and Emerging Research Avenues for Doxaprost
Exploration of Novel Therapeutic Research Applications
While the specific therapeutic profile of Doxaprost is not extensively documented, its classification as a prostaglandin (B15479496), likely a prostaglandin F2α (PGF2α) analog, suggests several promising areas for future research based on the activities of related compounds.
Ophthalmology: A primary application for PGF2α analogs is in the management of glaucoma and ocular hypertension. nih.govfrontiersin.orglongdom.org Compounds like latanoprost and bimatoprost effectively lower intraocular pressure (IOP) by increasing the uveoscleral outflow of aqueous humor. youtube.comyoutube.comnih.gov Future research could investigate if this compound exhibits similar IOP-lowering effects, potentially offering a new agent for glaucoma studies. Investigations could focus on its efficacy, receptor binding profile, and influence on ocular hemodynamics. nih.gov
Reproductive Health: Prostaglandins (B1171923), particularly PGF2α and its analogs, play a crucial role in reproductive physiology and are used extensively in veterinary medicine. nih.gov Their functions include inducing luteolysis (the regression of the corpus luteum), stimulating uterine contractions, and synchronizing estrus in various species. msdvetmanual.comvin.commerckvetmanual.com Research into this compound could explore its potential utility in these areas, examining its potency and selectivity for reproductive tissues.
Dermatology: An emerging area of research for PGF2α analogs is in dermatology. Side effects of glaucoma medications, such as hypertrichosis (excessive hair growth), have led to the investigation of these compounds for treating alopecia (hair loss). nih.govresearchgate.net Prostaglandin analogs may stimulate hair follicles, transitioning them from a dormant to a growth phase. researchgate.net Additionally, their effects on melanogenesis have prompted research into their use for disorders of hypopigmentation, such as vitiligo. nih.govtaylorandfrancis.com Future studies on this compound could assess its activity on hair follicle cells and melanocytes to determine its potential in these novel dermatological applications.
Other Potential Areas: The broad physiological roles of prostaglandins suggest other research avenues. Prostaglandins are involved in regulating inflammation, blood pressure, and bronchial tone. taylorandfrancis.commdpi.com PGF2α is known to have potent effects on the vasoconstriction of uterine blood vessels and can cause bronchospasm, indicating its activity on smooth muscle. taylorandfrancis.com Preclinical studies could be designed to explore the effects of this compound on cardiovascular and respiratory systems to identify other potential, yet currently unexplored, therapeutic research applications.
| Potential Research Area | Rationale based on Prostaglandin Analogs | Key Investigational Parameters for this compound |
| Glaucoma | PGF2α analogs (Latanoprost, Bimatoprost) are first-line treatments that lower intraocular pressure (IOP). nih.govlongdom.org | IOP reduction efficacy, mechanism of action (e.g., uveoscleral outflow), receptor binding affinity. |
| Reproductive Health (Veterinary) | PGF2α is used for estrus synchronization, pregnancy termination, and treatment of uterine conditions. vin.commerckvetmanual.com | Luteolytic potency, uterotonic activity, efficacy in controlled breeding protocols. |
| Dermatology (Alopecia, Vitiligo) | Observed side effects of PGF2α analogs include hypertrichosis and hyperpigmentation, suggesting therapeutic potential. nih.govresearchgate.net | Effect on hair follicle life cycle (anagen/telogen phases), stimulation of melanogenesis. |
| Cardiovascular/Respiratory Systems | Prostaglandins are known to influence vasoconstriction and bronchial smooth muscle tone. taylorandfrancis.com | Effects on blood pressure, vascular resistance, and airway resistance in preclinical models. |
Innovations in this compound Analog Design and Synthesis
The biological activity of prostaglandin analogs can be finely tuned by modifying their chemical structure. Future research will likely focus on the rational design and synthesis of novel this compound analogs to enhance potency, selectivity, or pharmacokinetic properties for research purposes.
Recent advancements in synthetic organic chemistry offer powerful tools for creating these new molecular entities. researchgate.net Modern synthetic strategies for prostaglandins and their analogs have incorporated new reagents and methodologies, such as:
Transition Metal-Mediated Reactions: These reactions allow for precise and efficient construction of the complex prostaglandin core structure. researchgate.net
Organocatalysis: This approach has been used to synthesize PGF2α analogs like latanoprost and bimatoprost, enabling the creation of key intermediates with high enantiomeric purity. nih.gov
Enzymatic Resolutions: The use of enzymes can help separate stereoisomers, ensuring the synthesis of the biologically active form of the molecule. researchgate.net
By applying these innovative synthetic methods, researchers could create a library of this compound analogs. researchgate.net Modifications could be targeted to the alpha (α) and omega (ω) chains of the molecule, which are known to be critical for receptor binding and activity. The goal of such synthetic programs would be to generate novel compounds for research that may possess improved affinity for specific prostanoid receptor subtypes (e.g., FP, EP1, EP3), leading to more targeted biological effects and a better understanding of prostaglandin signaling. researchgate.net
| Synthetic Methodology | Application in Prostaglandin Analog Synthesis | Potential Application for this compound Analogs |
| Organocatalysis | Used to create key bicyclic enal intermediates for latanoprost and bimatoprost synthesis. nih.gov | To produce chiral building blocks for this compound analogs with high stereochemical control. |
| Transition Metal-Mediated Reactions | Systematically used for efficient bond formation in the prostaglandin core. researchgate.net | To facilitate the construction of the this compound cyclopentane (B165970) ring and attachment of side chains. |
| Enzymatic Resolution | To separate enantiomers and obtain the desired optically active compounds. researchgate.net | To isolate the biologically active isomer of novel this compound derivatives for precise pharmacological studies. |
Development of Advanced Delivery Systems for Experimental Research
The experimental investigation of this compound could be significantly advanced by the use of novel drug delivery systems. Prostaglandins can be chemically unstable and have short biological half-lives, which can complicate preclinical studies. Advanced delivery systems can protect the compound from degradation, control its release, and target it to specific tissues or cells. iipseries.org
Future research could focus on formulating this compound within various nano-carriers for experimental applications:
Lipid-Based Systems: Liposomes and nanoparticles can encapsulate compounds like this compound, potentially improving their stability and modifying their release profile. labinsights.nl Companies now offer services for developing customized lipid-based formulations for prostaglandins to support research.
Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that provide sustained release of the encapsulated compound, which would be valuable for long-term in vitro or in vivo experiments.
Stimuli-Responsive Systems: For more sophisticated experimental designs, this compound could be incorporated into "smart" delivery systems that release their payload in response to specific triggers present in a target microenvironment, such as changes in pH or the presence of certain enzymes. nih.gov Such systems could allow for highly localized delivery in disease models, for example, to inflamed tissues. nih.gov
The development of these formulations would be a critical step in enabling more precise and effective preclinical evaluation of this compound and its analogs, allowing researchers to better probe their biological functions.
Theoretical and Computational Advancements in this compound Research
Computer-aided drug design (CADD) and computational chemistry are indispensable tools in modern pharmaceutical research. acs.org These methods could be applied to this compound to accelerate the discovery and design of novel analogs and to gain a deeper understanding of its mechanism of action at a molecular level.
Future computational research on this compound could include:
Molecular Docking and Dynamics Simulations: Prostaglandins exert their effects by binding to specific G-protein-coupled receptors (GPCRs). researchgate.netnih.gov High-resolution structures of several prostanoid receptors are now available. pnas.org Molecular docking studies could predict the binding pose of this compound within the orthosteric pocket of various prostaglandin receptors. Subsequent long-time scale molecular dynamics simulations could then be used to investigate the conformational changes the receptor undergoes upon binding, providing insights into the mechanism of activation. acs.orgresearchgate.netfigshare.com
Quantitative Structure-Activity Relationship (QSAR): If a series of this compound analogs were synthesized and their biological activities measured, QSAR models could be developed. These models mathematically correlate chemical structure with biological activity, allowing researchers to predict the activity of new, yet-to-be-synthesized analogs.
Virtual Screening: Once a reliable docking protocol is established for a target receptor, computational libraries of virtual compounds could be screened to identify novel molecules that have a similar or potentially improved binding profile compared to this compound.
These theoretical and computational approaches would complement experimental work by providing testable hypotheses, prioritizing the synthesis of the most promising analogs, and offering a molecular-level rationale for observed biological activities. researchgate.net
Q & A
Q. What are the established synthetic pathways for Doxaprost, and what analytical techniques are critical for validating its purity and structure?
this compound (C₂₁H₃₆O₄) is synthesized via stereoselective methods targeting its prostaglandin backbone. Key steps include cyclization of carboxyclic intermediates and hydroxylation at the C15 position. Analytical validation requires nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>98%), and mass spectrometry for molecular weight verification . Stability studies under ICH guidelines (e.g., Q1A-R2) should include forced degradation testing under thermal, photolytic, and hydrolytic conditions .
Q. What in vitro and in vivo models are most appropriate for initial pharmacological profiling of this compound as a prostaglandin analogue?
In vitro: Receptor binding assays using isolated prostaglandin receptors (e.g., EP2/EP4 subtypes) to quantify affinity (Kd) and efficacy (EC₅₀). In vivo: Rodent models for vascular tone or inflammation studies, with dose ranges calibrated to human-equivalent pharmacokinetics (e.g., 0.1–10 mg/kg). Ensure compliance with ARRIVE guidelines for experimental reproducibility .
Q. What validated biomarkers should be incorporated into clinical trial designs for this compound to objectively measure prostaglandin-mediated physiological responses?
Include prostaglandin E2 (PGE2) levels in plasma (via ELISA), cyclic AMP (cAMP) quantification in target tissues, and non-invasive imaging (e.g., Doppler ultrasound for vascular effects). Biomarker selection must align with FDA/EMA guidelines for pharmacokinetic/pharmacodynamic (PK/PD) correlation .
Q. How should stability studies for this compound formulations be structured to meet ICH guidelines for forced degradation and excipient compatibility testing?
Conduct accelerated stability testing at 40°C/75% RH for 6 months, with pH variation (1.2–6.8) to assess hydrolysis. Excipient compatibility requires differential scanning calorimetry (DSC) to detect interactions. Report degradation products using LC-MS and justify acceptance criteria per ICH Q3B .
Advanced Research Questions
Q. How should researchers design dose-response studies for this compound to account for interspecies variability in metabolic pathways?
Use allometric scaling to convert rodent doses to human equivalents, incorporating enzyme activity data (e.g., CYP450 isoforms). Include control groups for baseline metabolite profiling and employ population pharmacokinetic modeling to adjust for variability. Ethical approval must address species-specific welfare standards .
Q. What statistical approaches are recommended for analyzing contradictory data regarding this compound's tissue-specific receptor binding affinities?
Apply Bayesian hierarchical models to integrate heterogeneous datasets, accounting for tissue-specific covariates (e.g., receptor density). Use sensitivity analysis to identify outliers and meta-regression to explore study-level biases. Transparent reporting of confidence intervals (95% CI) is critical .
Q. What meta-analytical strategies are effective for reconciling disparate findings across studies investigating this compound's effects on cyclic AMP signaling pathways?
Perform a scoping review following PRISMA-ScR guidelines to map evidence gaps. Use random-effects models to pool effect sizes (e.g., Hedge’s g) and assess heterogeneity via I² statistics. Prioritize studies with standardized cAMP measurement protocols .
Q. How can researchers optimize experimental protocols to differentiate between this compound's primary therapeutic effects and off-target prostaglandin receptor interactions?
Employ CRISPR-edited receptor knockout models to isolate target-specific effects. Competitive binding assays with selective antagonists (e.g., GW627368X for EP4) can quantify off-target activity. Validate findings using siRNA silencing in primary cell cultures .
Q. What mechanistic studies are required to resolve uncertainties about this compound's paradoxical effects observed in different vascular bed preparations?
Combine Langendorff-perfused organ models with single-cell RNA sequencing to identify tissue-specific signaling pathways. Use computational modeling (e.g., molecular dynamics simulations) to predict receptor conformation changes under varying pH conditions .
Q. How should researchers address ethical and methodological challenges in human trials investigating this compound's long-term safety profile?
Implement adaptive trial designs with pre-specified stopping rules for adverse events (SAEs). Collect longitudinal data via electronic health records (EHRs) and ensure blinding integrity. Ethical oversight must include DSMB (Data Safety Monitoring Board) reviews and informed consent for biobanking .
Methodological Frameworks
- Experimental Reproducibility : Follow Beilstein Journal guidelines for detailed methods sections, including raw data deposition in repositories like ChEMBL or PubChem .
- Data Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize follow-up experiments .
- Literature Reviews : Use scoping study frameworks (Arksey & O’Malley, 2005) to map evidence landscapes before initiating systematic reviews .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
